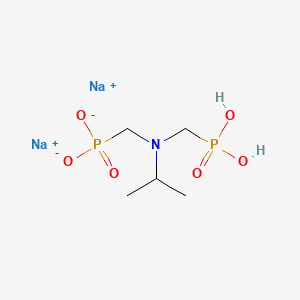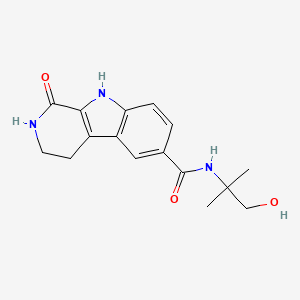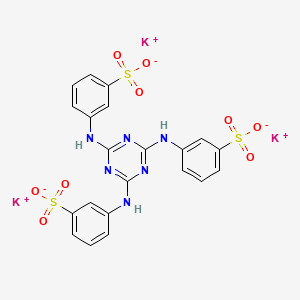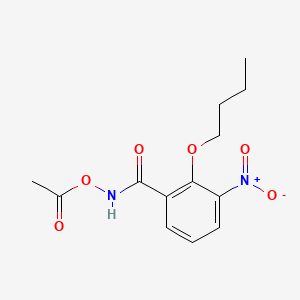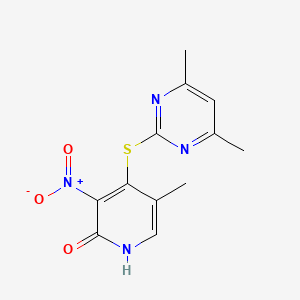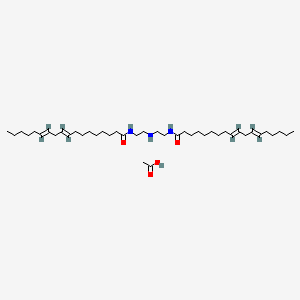
1-Isopropyl-2-aminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-aminofluorene is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol It is a derivative of fluorene, where an isopropyl group and an amino group are attached to the fluorene ring
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2-aminofluorene can be achieved through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with isopropyl halides . The reduction step typically uses hydrazine hydrate in the presence of a palladium-on-charcoal catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Analyse Chemischer Reaktionen
1-Isopropyl-2-aminofluorene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrazine hydrate, palladium-on-charcoal, and various alkyl halides . Major products formed from these reactions include imines, amides, and substituted fluorene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-aminofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of imines and amides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which 1-Isopropyl-2-aminofluorene exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In photovoltaic applications, it contributes to the formation of conductive polymers, facilitating charge transfer and improving the efficiency of solar cells .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-aminofluorene can be compared with other similar compounds, such as:
2-Aminofluorene: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Methyl-2-aminofluorene: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-Ethyl-2-aminofluorene: Contains an ethyl group, which is intermediate in size between methyl and isopropyl groups, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its reactivity and suitability for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
389104-57-8 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-propan-2-yl-9H-fluoren-2-amine |
InChI |
InChI=1S/C16H17N/c1-10(2)16-14-9-11-5-3-4-6-12(11)13(14)7-8-15(16)17/h3-8,10H,9,17H2,1-2H3 |
InChI-Schlüssel |
MAKSBDOQZGIISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC2=C1CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



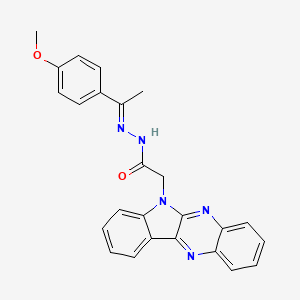
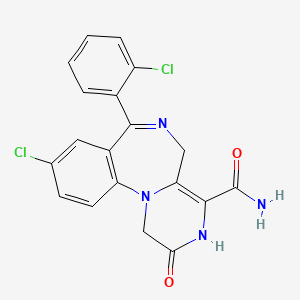


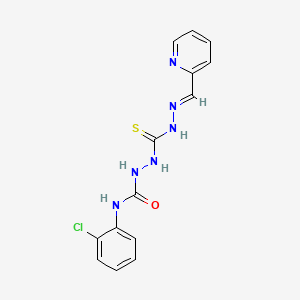
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
